molecular formula C22H27N3O5S B262305 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Cat. No. B262305
M. Wt: 445.5 g/mol
InChI Key: XRIVPGYPCNWNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide is a compound commonly known as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that targets multiple kinases involved in cell proliferation and angiogenesis. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Mechanism of Action

Sorafenib inhibits the activity of multiple kinases involved in cell proliferation and angiogenesis. It inhibits the activity of Raf-1, B-Raf, and other kinases in the MAPK/ERK pathway, which is essential for cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting angiogenesis, Sorafenib can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of kinases involved in cell signaling pathways. Sorafenib has been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. By inhibiting VEGF, Sorafenib can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations. It is not a selective inhibitor and can inhibit the activity of other kinases that are not involved in cancer progression. This can lead to off-target effects and potentially unwanted side effects.

Future Directions

There are several future directions for Sorafenib research. One direction is to develop more selective inhibitors that target specific kinases involved in cancer progression. Another direction is to investigate the use of Sorafenib in combination with other anticancer agents to enhance its efficacy. Additionally, Sorafenib could be used in combination with immunotherapy to enhance the immune system's ability to fight cancer. Finally, Sorafenib could be investigated for its potential use in other types of cancer, such as lung cancer and colorectal cancer.

Synthesis Methods

The synthesis of Sorafenib involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with acetic anhydride to yield 4-(acetylamino)phenyl 4-(4-aminophenoxy)-3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methoxyaniline and cyclopentylacetyl chloride to yield Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit the activity of multiple kinases such as Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, and RET. Sorafenib's ability to target multiple kinases makes it an effective anticancer agent.

properties

Product Name

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.